3-(Bromomethyl)-4-chloroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloroquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2 |
InChI Key |
LHDDIIFNDVENBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)CBr)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-(Bromomethyl)-4-chloroquinoline chemical structure and properties
An In-depth Technical Guide to 3-(Bromomethyl)-4-chloroquinoline: A Keystone Intermediate in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 3-(Bromomethyl)-4-chloroquinoline, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We will move beyond a superficial overview to explore the nuanced physicochemical properties, reactivity, and strategic applications that render this compound a valuable tool for medicinal chemists. The insights presented herein are curated to empower researchers and drug development professionals with the technical understanding necessary for its effective utilization.
Core Molecular Profile and Physicochemical Properties
3-(Bromomethyl)-4-chloroquinoline, with the empirical formula C₁₀H₇BrClN, is a di-halogenated quinoline derivative. The strategic placement of the chloro and bromomethyl substituents on the quinoline scaffold creates a unique electronic and steric environment, bestowing upon it a versatile reactivity profile that is central to its utility in synthetic chemistry.
The 4-chloro substituent significantly influences the electron density of the quinoline ring system, enhancing the electrophilic character of the C-4 position and modulating the overall reactivity of the molecule. The 3-bromomethyl group, a primary benzylic-like halide, serves as a potent electrophilic handle, readily participating in nucleophilic substitution reactions. This dual reactivity makes it a highly sought-after intermediate for the construction of complex molecular architectures.
Table 1: Physicochemical Properties of 3-(Bromomethyl)-4-chloroquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | |
| Molecular Weight | 256.53 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | |
| Melting Point | 105-109 °C | |
| Boiling Point | 363.3±27.0 °C (Predicted) | |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. | |
| CAS Number | 205273-31-0 |
Synthesis and Mechanistic Considerations
The most prevalent and efficient synthesis of 3-(Bromomethyl)-4-chloroquinoline involves the radical bromination of 4-chloro-3-methylquinoline. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
The Wohl-Ziegler bromination proceeds via a free radical chain mechanism. The initiator, upon thermal or photochemical decomposition, generates radicals that abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical then abstracts a benzylic proton from the methyl group of 4-chloro-3-methylquinoline, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product, 3-(Bromomethyl)-4-chloroquinoline, and a succinimidyl radical, which continues the chain reaction.
Caption: Workflow for the synthesis of 3-(Bromomethyl)-4-chloroquinoline.
Detailed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(Bromomethyl)-4-chloroquinoline.
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 3-(Bromomethyl)-4-chloroquinoline stems from its nature as a bifunctional electrophile. The bromomethyl group is a soft electrophile, readily undergoing Sₙ2 reactions with a wide range of soft nucleophiles such as amines, thiols, and carbanions. The 4-chloro substituent, on the other hand, is a hard electrophile and can be displaced by strong nucleophiles, often requiring more forcing conditions or metal catalysis. This differential reactivity allows for a stepwise functionalization of the quinoline core.
Alkylation of Nucleophiles
The primary application of 3-(Bromomethyl)-4-chloroquinoline is as an alkylating agent to introduce the 4-chloroquinolin-3-ylmethyl moiety into a target molecule. This is a common strategy in the synthesis of biologically active compounds. For instance, it is a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.
Precursor to Biologically Active Molecules
3-(Bromomethyl)-4-chloroquinoline has been instrumental in the development of a diverse array of compounds with significant therapeutic potential:
-
Anticancer Agents: It serves as a crucial building block for the synthesis of novel compounds that have demonstrated cytotoxic activity against various cancer cell lines. The 4-chloroquinoline scaffold is a known pharmacophore in several anticancer drugs, and the ability to introduce diverse functionalities at the 3-position via the bromomethyl handle allows for the exploration of a vast chemical space.
-
Antiviral and Antimicrobial Agents: Derivatives of 3-(Bromomethyl)-4-chloroquinoline have been investigated for their potential as antiviral and antimicrobial agents. The quinoline nucleus is a common feature in many antimicrobial drugs, and modifications at the 3- and 4-positions can lead to compounds with enhanced potency and selectivity.
-
Enzyme Inhibitors: The electrophilic nature of the bromomethyl group makes it a suitable warhead for the design of covalent inhibitors of various enzymes. By positioning this reactive group in the active site of a target enzyme, a covalent bond can be formed, leading to irreversible inhibition.
Caption: Applications of 3-(Bromomethyl)-4-chloroquinoline in medicinal chemistry.
Safety and Handling
3-(Bromomethyl)-4-chloroquinoline is a reactive alkylating agent and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3-(Bromomethyl)-4-chloroquinoline is a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive bromomethyl group and a modifiable chloro substituent on the privileged quinoline scaffold provides a powerful platform for the generation of diverse molecular libraries and the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the research and development of new pharmaceuticals.
References
- 3-(Bromomethyl)-4-chloroquinoline - Chemical profile. CymitQuimica. [URL: https://www.cymitquimica.com/3-bromomethyl-4-chloroquinoline-205273-31-0]
- 3-(Bromomethyl)-4-chloroquinoline. Toronto Research Chemicals. [URL: https://www.trc-canada.com/product-detail/?B689415]
- Synthesis of 3-(bromomethyl)-4-chloroquinoline. Molbase. [URL: https://www.molbase.
- 3-(Bromomethyl)-4-chloroquinoline as a reagent. Fluorochem. [URL: https://www.fluorochem.co.uk/product/09/pc510103]
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- Safety Data Sheet for 3-(Bromomethyl)-4-chloroquinoline. AstaTech. [URL: https://www.
CAS number for 3-(Bromomethyl)-4-chloroquinoline
An In-depth Technical Guide to 3-(Bromomethyl)-4-chloroquinoline: Synthesis, Applications, and Core Chemical Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. The 7-chloroquinoline moiety, for instance, is a well-known pharmacophore in antimalarial drugs like chloroquine.[1][2] The introduction of halogens, such as bromine and chlorine, into the quinoline structure is a common strategy in drug design to modulate factors like metabolic stability, binding affinity, and lipophilicity.[3]
3-(Bromomethyl)-4-chloroquinoline is a bifunctional reagent of particular interest. The 4-chloro position offers a site for nucleophilic aromatic substitution, while the 3-bromomethyl group acts as a potent electrophile for alkylating various nucleophiles. This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures and for use in fragment-based drug design and the synthesis of targeted covalent inhibitors.
Compound Profile and Identification
While a dedicated CAS Number for 3-(Bromomethyl)-4-chloroquinoline is not indexed in major chemical databases as of this writing, its fundamental properties can be defined. For reference, several structurally similar compounds are commercially available and well-documented.
| Property | 3-(Bromomethyl)-4-chloroquinoline (Projected) | 3-Bromo-4-chloroquinoline[4] | 3-Bromomethyl-2-chloroquinoline[5] |
| IUPAC Name | 3-(Bromomethyl)-4-chloroquinoline | 3-Bromo-4-chloroquinoline | 3-(Bromomethyl)-2-chloroquinoline |
| CAS Number | Not Assigned | 74575-17-0 | 35740-82-0 |
| Molecular Formula | C₁₀H₇BrClN | C₉H₅BrClN | C₁₀H₇BrClN |
| Molecular Weight | 256.53 g/mol | 242.50 g/mol | 256.53 g/mol |
| Physical State | Solid (Predicted) | Solid | Solid |
Synthesis and Mechanistic Rationale
The synthesis of 3-(Bromomethyl)-4-chloroquinoline can be logically approached via a multi-step sequence starting from readily available precursors. The proposed pathway hinges on the initial construction of a 3-methyl-4-quinolinone intermediate, followed by chlorination and subsequent radical bromination.
Proposed Synthetic Pathway
Caption: Workflow for using the title compound as an alkylating agent.
Key Application Areas:
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This compound can be used to link the quinoline moiety to hinge-binding fragments or other pharmacophoric elements through ether, thioether, or amine linkages.
-
Development of Antimalarial Agents: Building on the legacy of chloroquine, new analogues can be synthesized. The 4-chloro position can be substituted with various amines, while the 3-position can be modified to explore new structure-activity relationships. [6]3. Anticancer Drug Development: Bromoquinolines and their derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. [7]This compound serves as a precursor to novel agents that may target enzymes like human topoisomerase I. [7]4. Probes for Chemical Biology: The reactive handle allows for the attachment of fluorescent tags, biotin, or other reporter groups, enabling the creation of chemical probes to study biological targets.
Safety, Handling, and Storage
As a halogenated heterocyclic compound and a potent alkylating agent, 3-(Bromomethyl)-4-chloroquinoline must be handled with extreme care.
-
Hazard Class: It should be treated as a corrosive and lachrymatory substance. [8]It is likely to cause severe skin burns and eye damage upon contact.
-
Handling: Always handle this compound inside a certified chemical fume hood. [9][10]Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield. [8][10]Avoid inhalation of dust or vapors and prevent skin and eye contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8][9]Keep it away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-(Bromomethyl)-4-chloroquinoline represents a highly valuable, albeit not widely catalogued, building block for chemical synthesis and drug discovery. Its dual reactivity, combining a site for nucleophilic substitution with a potent alkylating arm, provides a powerful tool for medicinal chemists. By understanding its logical synthesis, characterization profile, and safe handling procedures, researchers can effectively leverage this intermediate to construct novel molecules with significant therapeutic potential. The principles and protocols outlined in this guide provide a solid foundation for the exploration and application of this promising quinoline derivative.
References
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Santa Cruz Biotechnology, Inc. 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline.
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Sigma-Aldrich. 3-Bromo-4-chloroquinoline AldrichCPR.
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PubChem. 3-Bromo-4-chloroquinoline.
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Thermo Fisher Scientific. Safety Data Sheet - 4-(Bromomethyl)-2(1H)-quinolinone.
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Merck Millipore. Safety Data Sheet.
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Fisher Scientific. Safety Data Sheet.
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PubChem. 3-Bromo-4-chloro-2-(trifluoromethyl)-8-[4-(trifluoromethyl)phenyl]quinoline.
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Sigma-Aldrich. 3-Bromo-4-chloro-2-methylquinoline.
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Ressurreição, A. S. M., et al. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
-
Reddy, T. J., et al. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
-
Sigma-Aldrich. 3-Bromo-4-chloroquinoline AldrichCPR.
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BLD Pharm. 4-(Bromomethyl)-3-chloroisoquinoline.
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Sigma-Aldrich. 3-Bromo-4-chloro-2-methylquinoline.
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ResearchGate. Chemical structure of 3-bromomethyl-2-chloroquinoline.
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BenchChem. Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
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Hoffman Fine Chemicals. 3-Bromo-4-chloroquinoline.
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ECHEMI. 8-BROMO-4-CHLOROQUINOLINE.
-
Google Patents. Process for preparing bromo-substituted quinolines.
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MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
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ChemicalBook. CHLOROQUINE synthesis.
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Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
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PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
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An In-depth Technical Guide to the Bromination of 4-chloro-3-methylquinoline
Introduction
Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, drug discovery, and materials science.[1][2] The introduction of halogen atoms, particularly bromine, onto the quinoline scaffold provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.[1][3] This guide focuses on a specific, yet important, substrate: 4-chloro-3-methylquinoline. We will provide a comprehensive analysis of its reactivity towards electrophilic bromination, predict the likely products based on fundamental chemical principles, and present detailed protocols for conducting this transformation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and control the regioselective bromination of substituted quinoline systems.
Theoretical Framework: Understanding Reactivity and Regioselectivity
The outcome of the bromination of 4-chloro-3-methylquinoline is governed by the principles of electrophilic aromatic substitution (EAS). The inherent electronic properties of the quinoline nucleus and the directing effects of its substituents dictate the position of the incoming electrophile.
Inherent Reactivity of the Quinoline Ring
The quinoline system consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it significantly deactivated towards electrophilic attack compared to the carbocyclic (benzene) ring.[4][5] Consequently, electrophilic substitution reactions on quinoline preferentially occur on the benzene ring at positions C5, C6, C7, and C8.[5] Under strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the entire ring system, often requiring harsher reaction conditions for substitution to occur.[6]
Substituent Directing Effects
The regiochemical outcome is further refined by the electronic influence of the existing substituents on the 4-chloro-3-methylquinoline core.[7]
-
4-Chloro Group: As a halogen, the chloro group exhibits a dual electronic effect. It is deactivating due to its electron-withdrawing inductive effect (-I), yet it is an ortho, para-director due to the ability of its lone pairs to participate in resonance (+R).[8][9] Its position on the pyridine ring primarily serves to further deactivate this ring.
-
3-Methyl Group: The methyl group is a weakly activating, ortho, para-directing group due to its electron-donating inductive effect (+I) and hyperconjugation.[8] Its location on the deactivated pyridine ring means its influence on the reactivity of the benzenoid ring is minimal.
-
Combined Influence: The reaction's regioselectivity will be predominantly controlled by the inherent preference of the quinoline nucleus for substitution at C5 and C8, as these positions lead to the most stable cationic intermediates (Wheland intermediates).[5] The substituents on the pyridine ring exert only a minor modulating effect on the carbocyclic ring.
To visualize these relationships, the structure and key positions are outlined below.
Caption: Structure and electronic properties of 4-chloro-3-methylquinoline.
Bromination Methodologies and Predicted Products
Several standard brominating agents can be employed for this transformation. The choice of reagent and reaction conditions can influence both the reaction rate and the distribution of products.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of electron-rich aromatic compounds.[10] It serves as a source of an electrophilic bromine species. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.[1]
-
Plausible Products: Given the directing effects, bromination is expected to occur primarily on the benzene ring. The most likely products are 5-bromo-4-chloro-3-methylquinoline and 8-bromo-4-chloro-3-methylquinoline . A mixture of products is possible, and dibromination (e.g., at C5 and C7) could occur with an excess of the brominating agent.
Direct Bromination with Molecular Bromine (Br₂)
Molecular bromine can be used, often in the presence of a strong acid like sulfuric acid, which protonates the quinoline nitrogen and acts as a catalyst.[6] This method is effective for deactivated systems but may offer less selectivity.
-
Plausible Products: Similar to NBS, the primary products are expected to be the 5-bromo and 8-bromo isomers. The harsh acidic conditions can sometimes alter the product distribution compared to milder methods.
The overall predicted transformation is illustrated below.
Caption: Predicted products from the bromination of 4-chloro-3-methylquinoline.
Summary of Potential Bromination Products
The following table summarizes the expected products and the rationale for their formation.
| Product Name | Structure | Predicted Position | Rationale |
| 5-Bromo-4-chloro-3-methylquinoline | C₅H₄N(Br)(Cl)(CH₃) | C5 | Electrophilic attack at C5 is electronically favored in the quinoline ring system, leading to a stable cationic intermediate.[5] |
| 8-Bromo-4-chloro-3-methylquinoline | C₅H₄N(Br)(Cl)(CH₃) | C8 | Similar to C5, attack at C8 is also electronically favored and results in a well-stabilized intermediate.[5] |
| 6-Bromo-4-chloro-3-methylquinoline | C₅H₄N(Br)(Cl)(CH₃) | C6 | Generally a minor product, as the intermediate is less stable than those formed by attack at C5 or C8. |
| 5,7-Dibromo-4-chloro-3-methylquinoline | C₅H₃N(Br₂)(Cl)(CH₃) | C5, C7 | Possible when using excess brominating agent, following the initial formation of the 5-bromo or 7-bromo isomer.[11] |
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the bromination of related quinoline structures and serve as a robust starting point for laboratory synthesis.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method utilizes the milder conditions of NBS for electrophilic bromination.
Materials:
-
4-chloro-3-methylquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-3-methylquinoline (1.0 eq) in anhydrous chloroform (approx. 0.1 M concentration), add N-Bromosuccinimide (1.1 eq) in small portions at room temperature.[10][12]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the isomeric products.
Protocol 2: Bromination using Br₂ in Strong Acid
This protocol is suitable for less reactive substrates and is adapted from methods for brominating deactivated benzazines.[6]
Materials:
-
4-chloro-3-methylquinoline
-
Molecular Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Cool a flask containing concentrated H₂SO₄ to 0°C in an ice bath.
-
Slowly add 4-chloro-3-methylquinoline (1.0 eq) to the cold acid with stirring until fully dissolved.
-
Add molecular bromine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C to room temperature for 2-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Mechanistic Insight
The bromination proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are visualized below.
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An In-depth Technical Guide to Functionalized Quinoline Scaffolds for Antimalarial Research
Abstract
For centuries, quinoline-containing compounds have been a cornerstone in the global fight against malaria. From the historical use of Cinchona bark to the synthesis of potent drugs like chloroquine and mefloquine, the quinoline scaffold has proven to be a privileged structure in antimalarial drug discovery.[1] However, the relentless evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous effort to innovate and develop new therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the functionalization of quinoline scaffolds as a strategy to combat antimalarial resistance. We will delve into the core mechanisms of action, explore structure-activity relationships, provide detailed experimental protocols for synthesis and biological evaluation, and discuss the future landscape of quinoline-based antimalarial research.
The Quinoline Core: A Historical and Mechanistic Perspective
The journey of quinoline antimalarials began with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, as an effective treatment for fevers in the 17th century.[3][4][5][6] The isolation of quinine in 1820 paved the way for the development of synthetic quinoline-based drugs, with chloroquine being a significant breakthrough in the 1940s.[4][7]
Mechanism of Action: Interference with Heme Detoxification
The primary mode of action for many quinoline antimalarials, including the widely used chloroquine, is the disruption of the parasite's heme detoxification process within the acidic food vacuole.[8][9][10] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme.[11][12] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[11][12]
Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's food vacuole.[8][9] Here, they are thought to cap the growing hemozoin crystals, preventing further polymerization of toxic heme.[12] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately causing parasite death.[10][11][13]
While this is the predominant mechanism for 4-aminoquinolines like chloroquine, other quinoline derivatives may have alternative or additional sites of action.[8] For instance, the more lipophilic quinolinemethanols, such as mefloquine and quinine, do not concentrate as extensively in the food vacuole and may interact with other parasite proteins.[8] Mefloquine, a fluorinated quinoline derivative, acts on the asexual intraerythrocytic forms of Plasmodium species.[14] Its precise mechanism is not fully understood, but it is known to be a blood schizonticide.[15][16] The 8-aminoquinoline, primaquine, is unique in its ability to eliminate the liver (exoerythrocytic) stages of the parasite, preventing relapse, though its exact mechanism is also not fully determined but is thought to involve disruption of plasmodial mitochondria.[17][18][19]
Caption: Key Functionalization Sites on the Quinoline Scaffold.
Experimental Protocols for Synthesis and Evaluation
The development of novel functionalized quinoline scaffolds requires robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.
General Synthetic Workflow
The synthesis of functionalized quinolines often involves classical methods such as the Doebner-von Miller reaction, Conrad-Limpach synthesis, or Skraup synthesis, which typically use aniline or substituted anilines as starting materials. [20]A generalized workflow for the synthesis and evaluation of novel quinoline analogs is depicted below.
Caption: Generalized Workflow for Synthesis and Evaluation.
Step-by-Step Protocol: Synthesis of a 4-Aminoquinoline Analog
This protocol describes a representative synthesis of a 4-aminoquinoline analog, adapted from literature procedures.
Materials:
-
4,7-dichloroquinoline
-
Appropriate amine side chain (e.g., N,N-diethylethylenediamine)
-
Solvent (e.g., phenol, ethanol)
-
Base (e.g., potassium carbonate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline in the chosen solvent.
-
Addition of Amine: Add the amine side chain and the base to the reaction mixture.
-
Heating: Heat the reaction mixture under reflux for the specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and perform an appropriate work-up procedure, which may include extraction and washing steps to remove unreacted starting materials and byproducts.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminoquinoline analog.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Antimalarial Activity Assay
The in vitro antimalarial activity of newly synthesized compounds is typically evaluated against cultured P. falciparum strains, including both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, W2) lines. [2][20][21] Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640, supplemented with AlbuMAX, hypoxanthine, and gentamicin)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
SYBR Green I dye or [³H]-hypoxanthine for assessing parasite growth
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.
-
Plating: Add the diluted compounds to the 96-well plates.
-
Parasite Addition: Add the synchronized parasite culture to each well. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Growth Assessment: After incubation, assess parasite growth. For the SYBR Green I assay, lyse the cells and add the dye, then measure fluorescence. For the radioisotope assay, add [³H]-hypoxanthine and incubate for a further 24 hours before harvesting and measuring radioactivity.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by fitting the dose-response data to a suitable sigmoidal model.
In Vitro Cytotoxicity Assay
To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HepG2, HEK293T) is determined. [22] Materials:
-
Mammalian cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well microplates
-
Test compounds
-
MTT or resazurin reagent for assessing cell viability
Procedure:
-
Cell Seeding: Seed the mammalian cells into 96-well plates and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT) and incubate for a few hours. Then, measure the absorbance or fluorescence to determine the percentage of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
In Vivo Efficacy Assessment
Promising compounds with high in vitro activity and selectivity are further evaluated for their in vivo efficacy using a murine malaria model, such as Plasmodium berghei or Plasmodium yoelii in mice. [23]The standard method is the 4-day suppressive test. [23] Procedure:
-
Infection: Mice are infected with the rodent malaria parasite.
-
Treatment: The test compound is administered orally or intraperitoneally once daily for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated relative to an untreated control group.
Future Directions and Concluding Remarks
The functionalization of quinoline scaffolds remains a highly promising avenue for the discovery of new antimalarial drugs. [1]Future research efforts should focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of the molecular targets and resistance mechanisms to design novel quinoline derivatives with improved efficacy and safety profiles.
-
Targeting Multiple Life Cycle Stages: Developing compounds that are active against not only the asexual blood stages but also the liver and gametocyte stages to achieve a radical cure and block transmission.
-
Combination Therapy: Exploring the synergistic potential of new quinoline analogs with existing antimalarial drugs to enhance efficacy and delay the development of resistance.
-
Reversal of Resistance: Designing molecules that can reverse existing resistance to established quinoline drugs. [24][25] In conclusion, the quinoline scaffold, with its rich history and proven antimalarial efficacy, continues to be a central focus in the fight against malaria. Through innovative functionalization strategies, rigorous biological evaluation, and a commitment to understanding the intricacies of parasite biology, the scientific community can continue to develop new generations of quinoline-based therapies to combat this devastating disease.
References
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Quinoline antimalarials: mechanisms of action and resistance - PubMed. Available at: [Link]
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Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed. Available at: [Link]
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Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. Available at: [Link]
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Structural modifications of quinoline-based antimalarial agents: Recent developments. Available at: [Link]
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Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. Available at: [Link]
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Primaquine: Uses, Side Effects & Dosage | Healio. Available at: [Link]
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Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - Malaria World. Available at: [Link]
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Dihydroethanoanthracene Derivatives Reverse In Vitro Quinoline Resistance in Plasmodium falciparum Malaria | Bentham Science Publishers. Available at: [Link]
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Mode of action of chloroquine in malaria and the mechanism of... - ResearchGate. Available at: [Link]
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Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - MESA. Available at: [Link]
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Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - Cambridge University Press & Assessment. Available at: [Link]
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Primaquine - Wikipedia. Available at: [Link]
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Chloroquine - Wikipedia. Available at: [Link]
-
Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed. Available at: [Link]
-
Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed. Available at: [Link]
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4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. Available at: [Link]
-
Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria - PubMed. Available at: [Link]
-
Pharmacology of Primaquine (Antimalarial drug) ; Definition, Uses, Mechanism of action, Side effects - YouTube. Available at: [Link]
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Quinoline-resistance reversing agents for the malaria parasite Plasmodium falciparum. Available at: [Link]
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Primaquine Phosphate (Primaquine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. Available at: [Link]
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Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC - NIH. Available at: [Link]
-
Structure–activity relationships (SAR) of quinoline antimalarial agents. - ResearchGate. Available at: [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. Available at: [Link]
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Primaquine: Uses & Dosage | MIMS Singapore. Available at: [Link]
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Recent developments of quinoline based antimalarial agents - RACO. Available at: [Link]
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In vitro in vivo and models used for antimalarial activity. Available at: [Link]
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Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]
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Cerebral malaria and the story of Quinine and the Fever Trees - ACNR. Available at: [Link]
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Mechanisms of drug action and resistance - Tulane University. Available at: [Link]
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MEFLOQUINE HYDROCHLORIDE Tablets - accessdata.fda.gov. Available at: [Link]
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Cinchona - Wikipedia. Available at: [Link]
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Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC. Available at: [Link]
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). Available at: [Link]
-
Antimalarial Drug Discovery: From Quinine to the Dream of Eradication - ACS Publications. Available at: [Link]
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Mefloquine - Wikipedia. Available at: [Link]
-
MEFLOQUINE - AA Pharma. Available at: [Link]
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Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite | ACS Omega. Available at: [Link]
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Evaluating Cinchona bark and quinine for treating and preventing malaria. - The James Lind Library. Available at: [Link]
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efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Available at: [Link]
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NOT Open Access | Recent contributions of quinolines to antimalarial and anticancer drug discovery research - Malaria World. Available at: [Link]
-
In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Design, synthesis and antimalarial activity of novel, quinoline-based, zinc metallo-aminopeptidase inhibitors - PubMed. Available at: [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]
-
In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. Available at: [Link]
-
In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa - PMC. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to Nucleophilic Substitution Reactions of 3-(Bromomethyl)-4-chloroquinoline
Introduction: The Strategic Importance of 3-(Bromomethyl)-4-chloroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial agents like chloroquine and anticancer drugs.[1][2][3] The strategic functionalization of the quinoline ring is therefore a critical endeavor for drug development professionals aiming to modulate biological activity and explore structure-activity relationships (SAR).
3-(Bromomethyl)-4-chloroquinoline is a particularly valuable and versatile building block. Its utility stems from the presence of two distinct electrophilic centers susceptible to nucleophilic attack:
-
A highly reactive benzylic-type bromide at the 3-methyl position.
-
An activated aryl chloride at the C4 position.
This dual reactivity allows for sequential and selective functionalization, providing a powerful platform for generating diverse molecular architectures. This guide provides an in-depth analysis of the reactivity of this substrate and detailed protocols for its selective modification, empowering researchers to harness its full synthetic potential.
Understanding the Dichotomy of Reactivity
The key to effectively utilizing 3-(bromomethyl)-4-chloroquinoline lies in understanding the differential reactivity of its two electrophilic sites. The choice of nucleophile, solvent, temperature, and stoichiometry dictates the reaction's outcome.
-
The Bromomethyl Group (C3-Position): This is a primary benzylic-like halide. Benzylic halides are highly reactive in nucleophilic substitution reactions because the transition states for both SN1 and SN2 pathways are stabilized by the adjacent aromatic ring.[4] Consequently, this position can be readily targeted by a wide range of nucleophiles under mild conditions. Primary benzylic halides typically favor an SN2 pathway.
-
The Chloro Group (C4-Position): This is an aryl halide. While typically unreactive towards nucleophilic substitution, the chlorine at C4 of the quinoline ring is activated. The electron-withdrawing nitrogen atom in the quinoline ring system makes the C4 position electron-deficient and capable of stabilizing the negative charge in the intermediate Meisenheimer complex formed during Nucleophilic Aromatic Substitution (SNAr).[5] However, these reactions generally require more forcing conditions (higher temperatures) compared to the substitution at the bromomethyl group.[5][6]
This reactivity difference is the foundation for achieving selective functionalization.
Caption: Reactivity map of 3-(Bromomethyl)-4-chloroquinoline.
Protocol I: Selective Substitution at the Bromomethyl Position
Targeting the highly reactive bromomethyl group while leaving the C4-chloro substituent intact is readily achieved under mild reaction conditions. This allows for the introduction of various functionalities, such as amines, azides, thiols, and alkoxides.
Application Note 3.1: Synthesis of 3-(Azidomethyl)-4-chloroquinoline
The introduction of an azide group serves as a versatile handle for further transformations, most notably the Huisgen 1,3-dipolar cycloaddition ("click chemistry") to form triazoles.[7] The reaction with sodium azide is typically fast and high-yielding at or slightly above room temperature.
Core Principle: The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions. Using a polar aprotic solvent like DMF or acetone facilitates the reaction by solvating the sodium counter-ion without interfering with the nucleophile. The conditions are kept mild to prevent any competing reaction at the C4-Cl position.[8]
Detailed Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(bromomethyl)-4-chloroquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution in one portion.
-
Reaction Execution: Stir the mixture at room temperature (20-25 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Sodium Azide (NaN₃) | Strong nucleophile, ideal for SN2 displacement of bromide.[9] |
| Solvent | DMF (anhydrous) | Polar aprotic solvent; enhances nucleophilicity of azide. |
| Temperature | 20-25 °C | Sufficient to overcome activation energy for benzylic substitution. |
| Stoichiometry | 1.5 eq NaN₃ | A slight excess ensures complete consumption of the starting material. |
| Expected Yield | >90% | Based on analogous transformations on activated halides.[8] |
Application Note 3.2: Synthesis of Tertiary Amines via N-Alkylation
Secondary amines can be readily alkylated at the benzylic position to yield tertiary amines, which are common motifs in pharmacologically active molecules.
Core Principle: A non-nucleophilic base is required to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. The reaction is performed at a low temperature to ensure selectivity for the bromomethyl position.
Detailed Protocol:
-
Reagent Preparation: Dissolve the secondary amine (e.g., diethylamine, 1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Substrate Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 3-(bromomethyl)-4-chloroquinoline (1.0 eq) in the same solvent dropwise over 15 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired tertiary amine.
Protocol II: Selective Substitution at the C4-Aryl Chloride Position
After functionalizing the bromomethyl group, or by using a less reactive nucleophile under more forcing conditions, the C4-chloro position can be targeted. This is a classic SNAr reaction.
Application Note 4.1: Synthesis of 4-Aminoquinoline Derivatives
The synthesis of 4-aminoquinolines is a critical transformation, as this moiety is central to many antimalarial drugs.[1][10][11]
Core Principle: This reaction requires elevated temperatures to overcome the higher activation energy of the SNAr pathway. A solvent with a high boiling point, such as N-methyl-2-pyrrolidone (NMP), t-butanol, or neat conditions, is often employed. A base is used to neutralize the HCl byproduct.[11][12]
Caption: Workflow for C4-amination via SNAr.
Detailed Protocol:
-
Reagent Preparation: In a sealable reaction vessel, combine the 4-chloroquinoline substrate (1.0 eq), the desired primary or secondary amine (2.0-5.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling solvent like NMP or DMF. Alternatively, the reaction can be run neat (without solvent) if the amine is a liquid.[11]
-
Reaction Execution: Seal the vessel and heat the mixture to 120-130 °C with vigorous stirring for 6-24 hours.
-
Monitoring: After cooling, monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 5% aq. NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Nucleophile | Primary/Secondary Amine | Common nucleophiles for synthesizing bioactive molecules.[10][11] |
| Solvent | NMP, DMF, or Neat | High boiling point allows for necessary reaction temperatures. |
| Temperature | 120-130 °C | Required to facilitate the SNAr mechanism.[11] |
| Base | K₂CO₃ or Et₃N | Scavenges the HCl generated during the reaction.[10] |
| Expected Yield | 50-85% | Yields can vary depending on the nucleophilicity of the amine. |
Concluding Remarks
3-(Bromomethyl)-4-chloroquinoline stands out as a high-potential scaffold for combinatorial chemistry and targeted synthesis. By carefully selecting reaction conditions, researchers can selectively address either the benzylic bromide or the aryl chloride, enabling a stepwise and controlled elaboration of the quinoline core. The protocols and principles outlined in this guide provide a robust framework for the rational design and synthesis of novel quinoline derivatives for applications in drug discovery and beyond.
References
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters - ACS Publications. Available at: [Link]
-
Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Quora. Available at: [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
-
THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository. Available at: [Link]
-
Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. NPTEL. Available at: [Link]
-
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. SynOpen. Available at: [Link]
-
New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Research Square. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]
-
Strategies for the synthesis of 3‐substituted quinoline derivatives. ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]
-
Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines. Sciforum. Available at: [Link]
-
Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journals. Available at: [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 4-chloroquinoline. PrepChem.com. Available at: [Link]
-
(a) Synthesis of 4-azido-7-chloro-quinoline. (i) NaN3, DMF; (b)... ResearchGate. Available at: [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Nucleophilic substitution in quinoline and isoquinoline. quimicaorganica.org. Available at: [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Available at: [Link]
-
Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions... ResearchGate. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. YouTube. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Application Note: 3-(Bromomethyl)-4-chloroquinoline in Fragment-Based Drug Design (FBDD)
Executive Summary
This technical guide details the application of 3-(Bromomethyl)-4-chloroquinoline (CAS: 74575-17-0) as an orthogonal bifunctional linker in Fragment-Based Drug Design (FBDD).[1] Unlike simple aliphatic linkers, this scaffold offers intrinsic biological activity (kinase/GPCR privileged structure) and a defined vector geometry.[1]
The core utility lies in its differential electrophilicity : the highly reactive benzylic bromide (
Chemical Logic & Reactivity Profile
Orthogonal Electrophilicity
The success of this linker relies on the kinetic separation between the two electrophilic sites.
-
Site A (C-3 Bromomethyl): A "soft" electrophile susceptible to rapid
displacement by nucleophiles (amines, thiols, alkoxides) at room temperature.[1] -
Site B (C-4 Chloro): A "harder" electrophile on the electron-deficient heteroaromatic ring.[1] Substitution requires activation (protonation of the quinoline nitrogen), high thermal energy (
C), or transition metal catalysis (Pd/Ni).[1]
Reactivity Map
The following diagram illustrates the sequential functionalization logic, ensuring no "scrambling" of fragments occurs.
Figure 1: Sequential functionalization strategy utilizing the differential reactivity of the benzylic bromide and aryl chloride.[2][3]
Application Protocols
Protocol A: Selective Attachment of Fragment 1 (Benzylic Substitution)
Objective: Covalent attachment of a thiol- or amine-containing fragment to the C-3 position without disturbing the C-4 chloride.[1]
Materials:
-
3-(Bromomethyl)-4-chloroquinoline (1.0 equiv)[1]
-
Fragment 1 (Nucleophile: R-SH or R-NH
) (1.1 equiv)[1] -
Base:
(for thiols) or DIPEA (for amines)[1] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF[1]
Procedure:
-
Preparation: Dissolve 3-(Bromomethyl)-4-chloroquinoline (1.0 mmol) in anhydrous MeCN (5 mL) under
atmosphere.-
Note: The starting material is a lachrymator; handle in a fume hood.
-
-
Addition: Add Base (1.5 mmol) followed by dropwise addition of Fragment 1 (1.1 mmol) dissolved in MeCN (2 mL).
-
Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc) or LCMS. The bromide is highly reactive; heating is rarely necessary and may promote side reactions at the C-4 position.
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over and concentrate. -
Purification: Flash column chromatography.
-
Validation:
NMR should show a shift in the benzylic protons from ppm ( ) to ppm (depending on the nucleophile).
-
Protocol B: Fragment Growing/Linking at C-4 (S Ar)
Objective: Displacement of the C-4 chloride by a second amine fragment.
Materials:
-
Intermediate from Protocol A (1.0 equiv)
-
Fragment 2 (Amine:
) (1.5 - 2.0 equiv)[1] -
Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)[1]
-
Catalyst (Optional): catalytic HCl (dioxane solution) or p-TsOH[1]
Procedure:
-
Preparation: Dissolve the Intermediate (1.0 mmol) in EtOH (5 mL).
-
Addition: Add Fragment 2 (2.0 mmol).
-
Optimization: If the amine is non-volatile and valuable, reduce equivalents to 1.1 and use 1.0 equiv of DIPEA.
-
-
Activation:
-
Method A (Standard): Heat to reflux (
C) for 6–12 hours. -
Method B (Acid Catalyzed): Add 0.1 equiv of HCl (4M in dioxane). The protonation of the quinoline nitrogen activates the C-4 position towards nucleophilic attack. Heat to
C. -
Method C (Microwave): Irradiate at
C for 15–30 mins.
-
-
Workup: Concentrate solvent. Neutralize with sat.
if acid was used. Extract with DCM. -
Purification: Reverse-phase HPLC is often required due to the polarity of the resulting diamine.
Experimental Data Summary
The following table summarizes typical yields and conditions for the sequential assembly of a model FBDD compound.
| Step | Transformation | Reagents | Conditions | Typical Yield | Key QC Parameter |
| 1 | Benzylic Subst. ( | MeCN, 25°C, 3h | 85-95% | disappearance of | |
| 2 | Aryl Subst. ( | EtOH, 80°C, 8h | 60-75% | MS [M+H]+ matches target; loss of Cl isotope pattern | |
| 3 | Aryl Coupling (Suzuki)* | Dioxane/H | 50-70% | Used if Frag 2 is C-linked (not N-linked) |
*Note: Palladium coupling is an alternative to Step 2 if a Carbon-Carbon bond is required at position 4.[1]
Case Study: Fragment Linking Workflow
Scenario: A researcher has identified a weak affinity fragment binding to the ATP pocket (Frag A: an aniline derivative) and a second fragment binding to the solvent front (Frag B: a thiol).
Workflow Logic:
-
Geometry Check: Molecular modeling suggests the distance between the two binding pockets matches the vector provided by the 3,4-quinoline scaffold.
-
Synthesis:
-
Frag B (Thiol) is attached to the Bromomethyl group (Site A) first. Thiols are soft nucleophiles and react cleanly without touching the Cl group.
-
Frag A (Aniline) is attached to the C-4 position (Site B) using acid-catalyzed
.[1]
-
Figure 2: Workflow for linking two pharmacophores using the quinoline scaffold.
Troubleshooting & Optimization
-
Issue: Over-alkylation at Step 1.
-
Cause: Using a primary amine as Fragment 1 can lead to bis-alkylation (two quinolines on one amine).
-
Solution: Use a large excess of the amine (Fragment 1) or use a secondary amine. If using a primary amine, consider protecting it as a sulfonamide or carbamate if nucleophilicity allows, or simply perform the reaction at
C.[1]
-
-
Issue: Low Conversion at Step 2 (S
Ar).-
Cause: The 4-Cl bond is stable.
-
Solution: Switch to Buchwald-Hartwig amination .
-
Conditions:
(2 mol%), BINAP (4 mol%), , Toluene, C.[1] This is often superior for electron-rich anilines or sterically hindered amines.
-
-
-
Issue: Hydrolysis of the Bromide.
-
Cause: Wet solvents.
-
Solution: Ensure MeCN/DMF is anhydrous. The byproduct (alcohol) is difficult to separate from the product in some cases.
-
References
-
Musiol, R. et al. (2006). "Quinoline-based antifungals: Synthesis and activity." Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the reactivity of 3-substituted quinolines and their biological relevance.
-
O'Brien, P. et al. (2012). "Fragment-based drug discovery: A practical approach." ChemMedChem. [1]
- Context: General methodology for selecting linkers in FBDD.
-
Vandekerckhove, S. & D'hooghe, M. (2015).[1] "Quinoline-based antimalarial hybrid compounds."[4] Bioorganic & Medicinal Chemistry. [1]
- Context: Demonstrates the use of the 4-amino-quinoline core as a scaffold for linking distinct pharmacophores.
-
Wolf, C. et al. (2009).[1] "Regioselective Copper-Catalyzed Amination of Bromochloroquinolines." Journal of Organic Chemistry.
- Context: Provides detailed conditions for metal-catalyzed coupling at the chloro-position vs bromo-position.
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to the Storage and Handling of 3-(Bromomethyl)-4-chloroquinoline
Introduction: Welcome, researchers and drug development professionals. This technical support guide is designed to provide you with in-depth, field-proven insights into the proper storage and handling of 3-(Bromomethyl)-4-chloroquinoline. As a moisture-sensitive and reactive reagent, its stability is paramount to the success and reproducibility of your experiments. This guide moves beyond simple instructions, delving into the causality behind our recommended protocols to ensure the integrity of your valuable research.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered during the storage and use of 3-(Bromomethyl)-4-chloroquinoline.
Q1: What are the primary signs of degradation for 3-(Bromomethyl)-4-chloroquinoline?
A1: The most common degradation pathway is hydrolysis, leading to the formation of 3-(Hydroxymethyl)-4-chloroquinoline. While visual changes like discoloration or clumping can be indicative, they are not definitive. The most reliable method for detecting degradation is through analytical techniques, primarily ¹H NMR spectroscopy, which will show the appearance of new signals corresponding to the hydrolyzed product.
Q2: What are the optimal long-term storage conditions?
A2: To mitigate the risk of hydrolysis, 3-(Bromomethyl)-4-chloroquinoline should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is crucial to store the container in a desiccator to minimize exposure to ambient moisture.
Q3: Can I store 3-(Bromomethyl)-4-chloroquinoline as a solution for convenience?
A3: Long-term storage in solution is strongly discouraged due to the increased risk of solvent-mediated degradation. If your workflow requires a solution, it is best to prepare it fresh before each use. For very short-term storage, a dry, aprotic solvent may be used, but the solution must be handled with the same care as the neat compound (i.e., under an inert atmosphere and refrigerated).
Q4: I suspect my material has degraded. How can I confirm this?
A4: Confirmation of hydrolysis is best achieved through ¹H NMR spectroscopy. The characteristic signal of the bromomethyl protons (-CH₂Br) will decrease in intensity, and a new signal corresponding to the hydroxymethyl protons (-CH₂OH) of the degradation product will appear at a different chemical shift.
Part 2: In-Depth Troubleshooting and Scientific Principles
The Inherent Instability: Understanding the Hydrolysis Mechanism
The susceptibility of 3-(Bromomethyl)-4-chloroquinoline to hydrolysis is a direct consequence of its molecular structure. The bromomethyl group is an excellent leaving group, and the resulting benzylic carbocation is stabilized by resonance with the quinoline ring system. This makes the molecule susceptible to nucleophilic attack by water.
Caption: Recommended workflow for handling moisture-sensitive compounds.
By implementing these protocols, you can significantly extend the shelf-life of your 3-(Bromomethyl)-4-chloroquinoline and ensure the validity of your experimental outcomes.
References
-
Hydrolysis of Heteroarylmethyl Analogues: For a discussion on the hydrolysis kinetics of related heteroarylmethyl compounds, refer to: Allen, D. W., & Hutley, B. G. (1972). The chemistry of heteroarylphosphorus compounds. Part III. The alkaline hydrolysis of heteroarylmethyl analogues of benzyltriphenyl-phosphonium bromide; relative stabilities of heteroarylmethyl carbanions. Journal of the Chemical Society, Perkin Transactions 2, (1), 67-70. [Link]
- General Principles of SN1 Reactions: For a foundational understanding of the SN1 mechanism, which is analogous to the hydrolysis of 3-(Bromomethyl)-4-chloroquinoline, a standard organic chemistry textbook such as "Organic Chemistry" by Paula Yurkanis Bruice is a valuable resource.
-
NMR Chemical Shift Prediction: Online tools can provide estimated NMR chemical shifts. For example, NMRDB.org and ChemAxon's NMR Predictor.
- Handling of Air- and Moisture-Sensitive Reagents: For comprehensive guidelines on handling sensitive reagents, refer to: "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai.
Technical Support Center: Stability of 3-(Bromomethyl)-4-chloroquinoline
This guide is intended for researchers, scientists, and drug development professionals working with 3-(bromomethyl)-4-chloroquinoline. It provides in-depth technical guidance on the stability of this compound in two common laboratory solvents, dimethyl sulfoxide (DMSO) and methanol. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I dissolved 3-(bromomethyl)-4-chloroquinoline in DMSO for my biological assay and noticed a decrease in the activity of my compound over time. What could be the cause?
A1: 3-(Bromomethyl)-4-chloroquinoline is a reactive benzylic bromide. In the presence of DMSO, it can undergo oxidation, a reaction known as the Kornblum oxidation.[1][2][3] In this process, DMSO acts as both the solvent and the oxidant, converting the bromomethyl group to an aldehyde. This transformation results in the formation of 4-chloroquinoline-3-carbaldehyde, which will likely have a different biological activity profile than the parent compound, leading to the observed decrease in efficacy. It is crucial to use freshly prepared solutions of 3-(bromomethyl)-4-chloroquinoline in DMSO for your experiments to minimize the impact of this degradation.
Q2: Are there any by-products I should be aware of when using DMSO as a solvent?
A2: Yes, besides the primary oxidation product (4-chloroquinoline-3-carbaldehyde), the Kornblum oxidation can also generate by-products such as the corresponding alcohol and thiomethyl ether derivatives.[1] The formation of these by-products can be influenced by the reaction conditions, including temperature and the presence of any basic impurities.
Q3: I am using methanol to dissolve 3-(bromomethyl)-4-chloroquinoline for a reaction. Is this compound stable in methanol?
A3: 3-(Bromomethyl)-4-chloroquinoline is unlikely to be stable in methanol for extended periods. As a polar protic solvent, methanol can act as a nucleophile and participate in a solvolysis reaction with the benzylic bromide. This reaction typically proceeds through a nucleophilic substitution mechanism (likely SN1 due to the potential for a stabilized benzylic carbocation intermediate) to yield 3-(methoxymethyl)-4-chloroquinoline.[4][5]
Q4: How can I monitor the stability of my 3-(bromomethyl)-4-chloroquinoline solution?
A4: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. An appropriate HPLC method will allow you to separate the parent compound from its potential degradation products (e.g., 4-chloroquinoline-3-carbaldehyde in DMSO or 3-(methoxymethyl)-4-chloroquinoline in methanol). By analyzing samples at different time points, you can quantify the remaining parent compound and the formation of any new peaks, which would indicate degradation. For structural confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.[2][6][7]
Q5: What are the expected 1H NMR chemical shifts for the potential degradation products?
A5: While experimental data for the exact degradation products of 3-(bromomethyl)-4-chloroquinoline may not be readily available, we can predict the approximate chemical shifts based on similar structures. For 4-chloroquinoline-3-carbaldehyde, the aldehyde proton (-CHO) would be expected to appear as a singlet significantly downfield, likely in the range of δ 9.5-10.5 ppm.[5] For 3-(methoxymethyl)-4-chloroquinoline, you would expect to see a singlet for the methoxy protons (-OCH3) around δ 3.3-3.5 ppm and a singlet for the methylene protons (-CH2O-) adjacent to the quinoline ring around δ 4.5-4.7 ppm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological assay results with DMSO stock solution. | Degradation of 3-(bromomethyl)-4-chloroquinoline to 4-chloroquinoline-3-carbaldehyde via Kornblum oxidation. | Prepare fresh stock solutions in DMSO immediately before use. If possible, consider using a less reactive, aprotic solvent for long-term storage and perform a final dilution in DMSO just prior to the assay. |
| Unexpected peaks in HPLC analysis of a methanolic solution. | Solvolysis of 3-(bromomethyl)-4-chloroquinoline to 3-(methoxymethyl)-4-chloroquinoline. | For reactions where the bromomethyl group needs to remain intact, avoid using methanol as a solvent, especially for prolonged reaction times or at elevated temperatures. Consider using a non-nucleophilic solvent. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | Suboptimal chromatographic conditions. | Optimize the HPLC method. A C18 column is a good starting point. Experiment with the mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of formic acid to improve peak shape) and flow rate to achieve better resolution between the parent compound and its more polar degradation products. |
| Ambiguous identification of degradation products. | Insufficient analytical data for structural elucidation. | Isolate the degradation products using preparative HPLC and subject them to further analysis by high-resolution mass spectrometry (HRMS) to determine the elemental composition and 1D/2D NMR (COSY, HSQC, HMBC) for complete structural assignment. |
Experimental Protocols
Protocol for a Forced Degradation Study of 3-(Bromomethyl)-4-chloroquinoline
This protocol outlines a forced degradation study to assess the stability of 3-(bromomethyl)-4-chloroquinoline in DMSO and methanol, in accordance with ICH guidelines.[8][9][10]
1. Sample Preparation:
-
Prepare a stock solution of 3-(bromomethyl)-4-chloroquinoline in acetonitrile at a concentration of 1 mg/mL.
-
For the DMSO stability study, dilute the stock solution with DMSO to a final concentration of 100 µg/mL.
-
For the methanol stability study, dilute the stock solution with methanol to a final concentration of 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with acetonitrile to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
DMSO Stability: Store the DMSO solution at ambient temperature (e.g., 25 °C) and at an elevated temperature (e.g., 40 °C).
-
Methanol Stability: Store the methanol solution at ambient temperature (e.g., 25 °C) and at an elevated temperature (e.g., 40 °C).
-
Control: Store the acetonitrile solution under the same conditions.
3. Time Points for Analysis:
-
Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
4. Analytical Method: Stability-Indicating HPLC-UV Method
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of the remaining 3-(bromomethyl)-4-chloroquinoline at each time point relative to the initial concentration (t=0).
-
Calculate the percentage of each degradation product formed relative to the initial total peak area.
-
Present the data in a tabular format.
Data Presentation
Table 1: Stability of 3-(Bromomethyl)-4-chloroquinoline in DMSO and Methanol at 40°C (Hypothetical Data)
| Time (hours) | % Remaining in DMSO | % Aldehyde in DMSO | % Remaining in Methanol | % Methyl Ether in Methanol |
| 0 | 100 | 0 | 100 | 0 |
| 2 | 95.2 | 4.8 | 98.1 | 1.9 |
| 4 | 90.5 | 9.5 | 96.3 | 3.7 |
| 8 | 81.3 | 18.7 | 92.8 | 7.2 |
| 24 | 60.1 | 39.9 | 80.5 | 19.5 |
| 48 | 42.7 | 57.3 | 65.2 | 34.8 |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of 3-(Bromomethyl)-4-chloroquinoline.
Experimental Workflow
Caption: Workflow for the forced degradation study.
References
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]
-
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2022, August 18). PMC. Retrieved from [Link]
-
Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PMC. Retrieved from [Link]
-
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PMC. Retrieved from [Link]
-
HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. Retrieved from [Link]
-
Chemical shifts. Retrieved from [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. (1986, March 3). FDA. Retrieved from [Link]
-
Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? (2016, December 5). Quora. Retrieved from [Link]
-
Which reaction would be faster, the one with DMSO as the solvent... (n.d.). Pearson. Retrieved from [Link]
-
ORGANIC CHEMISTRY. (2025, March 14). RSC Publishing. Retrieved from [Link]
-
Kornblum Oxidation. (n.d.). SynArchive. Retrieved from [Link]
-
NUCLEOPHILICITY IN DIMETHYLSULFOXIDE A Dissertation Presented, to the Faculty of the Department of Chemistry College of Arts and. (n.d.). Retrieved from [Link]
-
Oxidation of Secondary Benzyl Halides to Aromatic Ketones with Singlet Oxygen Generated from trans-5-Hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl Ethaneperoxoate/t-BuOK System. (2026, February 10). ResearchGate. Retrieved from [Link]
-
Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023, April 26). MDPI. Retrieved from [Link]
-
Draft regional guidelines on stability testing of active substances and pharmaceutical products. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
-
11.5: Characteristics of the SN1 Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Retrieved from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). Retrieved from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Purification of Light-Sensitive Benzyl Bromide Quinolines
Status: Operational Ticket ID: PUR-BBQ-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Chemical Triage
The Challenge: Purifying benzyl bromide quinolines presents a "perfect storm" of chemical instability. You are fighting three simultaneous degradation pathways:
-
Photolytic Radical Cleavage: The
bond is weak ( ). Light exposure generates benzyl radicals, leading to dimerization or oxidation (often observed as a green/black discoloration). -
Nucleophilic Attack (Hydrolysis): The benzylic position is highly electrophilic. Moisture leads to rapid hydrolysis to the benzyl alcohol.
-
Acid-Base Adsorption: The basic nitrogen of the quinoline ring interacts strongly with acidic silanols (
) on standard silica gel, causing irreversible adsorption or "streaking."
Immediate Triage (Post-Reaction):
-
Do NOT leave the crude mixture in light, even for minutes. Wrap all flasks in aluminum foil immediately.
-
Do NOT use standard acidic silica gel without modification.
-
Do NOT heat above 40°C during rotary evaporation.
Decision Matrix: Choosing Your Protocol
Before proceeding, determine the physical state and purity profile of your crude material.[1]
Figure 1: Workflow decision tree for selecting the optimal purification method based on physical state and crude purity.
Protocol A: Deactivated Silica Chromatography (The "Dark Mode" Method)
Applicability: Complex mixtures, oils, or when recrystallization fails.
The Mechanism:
Standard silica gel is acidic (
Figure 2: Mechanistic comparison of standard vs. deactivated silica. TEA competes for acidic silanol sites, preventing quinoline retention.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Column Pre-Treatment (Slurry Packing):
-
Slurry the silica gel in the mobile phase containing the TEA.
-
Allow the column to equilibrate for 15 minutes. This ensures the TEA has neutralized the entire silica bed.
-
-
The "Dark Mode" Setup:
-
Wrap the entire glass column in aluminum foil. Leave only a small vertical slit (2mm wide) to monitor the solvent front, or use a UV lamp briefly only when necessary.
-
Turn off hood lights if possible, or use red-light conditions.
-
-
Loading:
-
Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) or Toluene.
-
Avoid loading with pure Hexane as quinolines often precipitate, clogging the frit.
-
-
Elution:
-
Run the column quickly. The longer the benzyl bromide sits on silica (even deactivated), the higher the risk of hydrolysis.
-
Collect fractions in amber test tubes or cover the rack with a box.
-
Protocol B: Anti-Solvent Recrystallization
Applicability: Solid crude products or oils that solidify upon trituration.
The Logic: Avoids silica entirely, minimizing hydrolysis risks. We use a "Good Solvent" (to dissolve the quinoline) and a "Bad Solvent" (to force precipitation).
Recommended Solvent Systems:
| Solvent Pair | Ratio (v/v) | Application Note |
| DCM / Hexane | 1:5 to 1:10 | Best for very labile bromides. Dissolve in minimal cold DCM; add Hexane until cloudy. |
| Acetone / Water | Variable | RISKY. Only use if the benzyl bromide is sterically hindered. Water promotes hydrolysis. |
| EtOAc / Heptane | 1:3 | Standard method. Heptane is preferred over hexane for higher boiling point control. |
| Acetonitrile | Pure | Cooling hot MeCN solutions often yields high-quality crystals for polar quinolines. |
Procedure:
-
Dissolve crude solid in the minimum amount of "Good Solvent" (e.g., DCM) at Room Temperature (RT). Do not boil if possible.
-
Slowly add the "Bad Solvent" (e.g., Hexane) dropwise with stirring until a persistent cloudiness appears.
-
Add 1-2 drops of "Good Solvent" to clear the solution.
-
Wrap the flask in foil and place it in the fridge (4°C) or freezer (-20°C).
-
Filter the crystals cold and wash with cold "Bad Solvent."
Troubleshooting & FAQs
Q1: My product turned green/black during the column. What happened? A: This is radical decomposition.
-
Cause: Light exposure caused homolytic cleavage of the
bond. The resulting radicals oxidized the quinoline ring. -
Fix: You must exclude light. If the compound is extremely sensitive, add a radical scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) (0.1%) to the collection flasks, though this adds an impurity to remove later.
Q2: I see a new spot on TLC that wasn't there before the column (lower Rf). A: This is likely the benzyl alcohol (hydrolysis product).
-
Cause: The silica was too acidic or the elution took too long, allowing ambient moisture to react.
-
Fix: Ensure you used TEA. Dry your solvents.[2][3][4][5] If the problem persists, switch to Neutral Alumina (Grade III) as the stationary phase, which is far less acidic than silica.
Q3: The product is "oiling out" during recrystallization. A: The solution is likely too concentrated or the polarity gap between solvents is too high.
-
Fix: Re-dissolve the oil by warming slightly. "Seed" the mixture with a tiny crystal of pure product (if available) or scratch the glass side with a spatula to induce nucleation. Let it cool much more slowly (wrap the flask in a towel inside the foil).
Q4: Can I distill the benzyl bromide quinoline? A: Generally, No.
-
Reason: Benzyl bromides are thermally unstable. Quinolines have high boiling points. The temperature required to distill would likely trigger elimination (
loss) or polymerization before the product distills.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
- Pirrung, M. C.The Synthetic Organic Chemist's Companion; John Wiley & Sons: Hoboken, NJ, 2007. (Techniques for handling light-sensitive and labile compounds).
- Leonard, J.; Lygo, B.; Procter, G.Advanced Practical Organic Chemistry, 3rd Ed.; CRC Press: Boca Raton, 2013.
- Royal Society of Chemistry (RSC).Methods for the Synthesis of Benzyl Bromides; J. Chem. Soc. Perkin Trans., various issues. (Mechanistic insights into benzyl bromide instability).
-
BenchChem Technical Support. Purification Strategies for 2-Aminoquinoline Derivatives. Link (Practical application of TEA-modified silica for quinolines).
Sources
Technical Support Center: Troubleshooting Low Conversion in the Bromination of 4-chloro-3-methylquinoline
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bromination of 4-chloro-3-methylquinoline. Low conversion rates can be a significant bottleneck, and this document provides in-depth, field-proven insights to diagnose and resolve common issues. We will move beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a robust and reproducible methodology.
Section 1: Foundational Concepts - Understanding the Reactivity of 4-chloro-3-methylquinoline
Before troubleshooting, it is critical to understand the substrate's electronic nature and the two primary mechanistic pathways available for its bromination.
Q1: What are the possible bromination pathways for 4-chloro-3-methylquinoline, and which products should I expect?
Your starting material, 4-chloro-3-methylquinoline, presents two distinct possibilities for bromination, dictated entirely by the reaction conditions you choose.
-
Electrophilic Aromatic Substitution (EAS): This pathway targets the C-H bonds on the electron-richer benzenoid ring of the quinoline core. The quinoline ring system is inherently electron-deficient due to the influence of the nitrogen atom, making this reaction more challenging than the bromination of benzene.[1][2] The reaction is driven by a potent electrophile (e.g., Br⁺) that substitutes a hydrogen atom, typically at the C6 or C8 position.
-
Free-Radical Bromination: This mechanism specifically targets the C-H bonds of the methyl group at the C3 position. This position is "benzylic-like," meaning the resulting radical intermediate is stabilized by resonance with the aromatic system, making it a favorable site for radical attack.[3][4] This pathway requires conditions that generate bromine radicals (Br•), such as UV light or a chemical radical initiator.
The choice between these pathways is not arbitrary; it is controlled by your selection of reagents and energy sources.
Section 2: Troubleshooting Guide for Electrophilic Aromatic Substitution (Ring Bromination)
Low conversion in EAS reactions on deactivated systems like quinoline is a common challenge. The following Q&A guide provides a logical workflow to identify and solve the root cause.
Q2: My EAS reaction with N-Bromosuccinimide (NBS) is sluggish or stalled, resulting in low conversion. What are the most critical parameters to investigate?
This is the most frequent issue. The low reactivity of the quinoline core requires carefully optimized conditions to drive the reaction to completion.
-
Critique your Acid Catalyst: NBS alone is not a sufficiently strong electrophile to brominate this substrate. Its activity must be enhanced by a strong acid. Concentrated sulfuric acid (H₂SO₄) is highly effective.[5] The acid protonates NBS, generating a more potent brominating agent. If you are using a weaker acid or no acid at all, the reaction will likely fail.
-
Assess Reagent Purity and Stoichiometry:
-
NBS: NBS can degrade over time, especially if exposed to moisture, forming succinimide and liberating bromine. Use freshly recrystallized NBS for best results.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, a slight excess of NBS (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, compensating for any minor degradation.
-
-
Temperature Control is Key: EAS reactions are temperature-dependent. If you are running the reaction at room temperature or below and seeing low conversion, a modest increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to side products.
-
Solvent Choice: The solvent must be stable to the strong acid conditions. Besides using sulfuric acid as the solvent itself, other inert solvents like dichloromethane (DCM) or chloroform can be used, but ensure they are anhydrous.[6][7]
Q3: I am getting some product, but my TLC/NMR shows a complex mixture of multiple spots/peaks. What is causing this lack of selectivity?
Observing multiple products indicates either over-bromination or competing side reactions.
-
Over-bromination: The first bromine atom added to the benzenoid ring does not significantly deactivate it, meaning a second bromination can occur, leading to di-bromo products. This is especially common if the reaction temperature is too high or the reaction is left for too long.
-
Solution: Carefully monitor the reaction by TLC or GC-MS. Once the starting material is consumed and the mono-bromo product is dominant, quench the reaction immediately. Reducing the stoichiometry of NBS back towards 1.0 equivalent can also help.
-
-
Side-Chain Bromination: Even under ionic conditions, a small amount of radical bromination on the methyl group can occur, especially if the reaction is exposed to light or contains trace radical initiators.
-
Solution: Run the reaction in the dark by wrapping the flask in aluminum foil. Ensure all reagents and solvents are free from peroxides.
-
-
Degradation: Quinoline derivatives can be sensitive to overly harsh conditions. Very high temperatures or excessively long reaction times in concentrated acid can lead to decomposition.
-
Solution: Use the minimum temperature and time necessary for full conversion of the starting material.
-
Section 3: Troubleshooting Guide for Free-Radical Bromination (Side-Chain Bromination)
This pathway is highly selective for the methyl group but requires precise control to avoid competing EAS reactions.
Q4: I am attempting to brominate the methyl group with NBS, but I am seeing ring bromination as the major product or no reaction at all. What am I doing wrong?
This is a classic case of incorrect reaction conditions. Free-radical bromination is inhibited by the very conditions that promote EAS.
-
Radical Initiator is Mandatory: Free-radical reactions do not start spontaneously. They require an input of energy to generate the initial radicals. You must include a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or provide energy via a UV lamp or strong sunlight.[3][8] Without an initiator, the reaction will not proceed via the radical pathway.
-
Solvent is Critical: The choice of solvent is paramount. You must use a non-polar, aprotic solvent.
-
Excellent Choices: Carbon tetrachloride (CCl₄) or cyclohexane. These solvents do not promote ionic pathways.
-
Poor Choices: Acetic acid, sulfuric acid, water, or other polar/protic solvents. These will immediately shut down the radical chain reaction and promote the ionic EAS pathway.
-
-
Eliminate Acids and Bases: Any acidic or basic contaminants will quench radicals and can catalyze ionic side reactions. Ensure your glassware is clean and your reagents are neutral.
Section 4: Frequently Asked Questions (FAQs)
Q5: Which brominating agent is better for this substrate: molecular bromine (Br₂) or NBS?
-
For EAS (Ring Bromination): NBS in conjunction with a strong acid is often preferred. It is a solid, making it easier and safer to handle than liquid bromine, and the reactions can be more controllable.[5] Molecular bromine can also be used, but it typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), which can be difficult to handle and may lead to more complex mixtures.[9]
-
For Free-Radical (Side-Chain Bromination): NBS is the reagent of choice. It maintains a low, constant concentration of Br₂ in the reaction mixture, which favors the desired radical substitution over competing ionic addition reactions to any potential alkene byproducts.[8]
Q6: How should I properly monitor the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Eluent System: A non-polar system, such as Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v), should provide good separation.
-
Visualization: Use a UV lamp (254 nm). The starting material and brominated products are UV active.
-
Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the same plate. The product should appear as a new spot, typically with a slightly different Rf value. The disappearance of the SM spot is the primary indicator of reaction completion.
Q7: What is a reliable work-up and purification procedure?
-
Quenching: Once the reaction is complete, it must be quenched to destroy any remaining brominating agent. Slowly pour the reaction mixture over ice water containing a reducing agent like sodium thiosulfate or sodium bisulfite. This will consume excess bromine/NBS.
-
Neutralization & Extraction: If the reaction was run in strong acid, carefully neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~7-8. The product can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: The most reliable method for purification is flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. This will effectively separate the desired mono-brominated product from unreacted starting material, di-brominated byproducts, and other impurities.
Section 5: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol A: Electrophilic Bromination at the C6-Position
This protocol is optimized for the regioselective mono-bromination on the benzenoid ring.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and dried under vacuum, add 4-chloro-3-methylquinoline (1.0 eq).
-
Dissolution: Cool the flask in an ice bath (0 °C) and slowly add concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of substrate). Stir until all starting material has dissolved.
-
Reagent Addition: In small portions over 15 minutes, add N-Bromosuccinimide (NBS, 1.1 eq). Maintain the temperature at 0-5 °C during the addition.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 40 °C.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. A precipitate may form.
-
Quenching: Add a saturated solution of sodium bisulfite dropwise until the yellow/orange color disappears.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or 2M NaOH until the pH of the aqueous layer is ~8.
-
Extraction: Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol B: Free-Radical Bromination of the Methyl Group
This protocol is designed for the selective bromination of the side chain.
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 4-chloro-3-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq).
-
Solvent: Add anhydrous carbon tetrachloride (CCl₄, ~10 mL per gram of substrate).
-
Reaction: Heat the mixture to reflux (approx. 77 °C). For optimal initiation, irradiate the flask with a 250W sun lamp or UV lamp. The reaction is often complete within 1-3 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Washing: Wash the filtrate with water to remove any remaining succinimide.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Section 6: Data Summary Table
| Parameter | Electrophilic Aromatic Substitution | Free-Radical Bromination |
| Target Site | C-H on the benzenoid ring (C6, C8) | C-H on the methyl group (C3-CH₃) |
| Primary Reagent | N-Bromosuccinimide (NBS) or Br₂ | N-Bromosuccinimide (NBS) |
| Catalyst/Initiator | Conc. H₂SO₄ or FeBr₃ | Benzoyl Peroxide (BPO) or AIBN / UV Light |
| Optimal Solvent | H₂SO₄, CH₂Cl₂ (anhydrous) | CCl₄, Cyclohexane (non-polar, aprotic) |
| Typical Temperature | 0 °C to 60 °C | Reflux (~77 °C in CCl₄) |
| Key Inhibitors | Water, bases, radical initiators | Acids, bases, polar solvents |
| Common Issue | Low reactivity, over-bromination | Competing ring bromination |
References
-
Khafagy, M. M., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 863–869. Available at: [Link]
-
Gomaa, M. A. M. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34693-34698. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 83-90. Available at: [Link]
-
Olsen, C. A., et al. (2004). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Letters in Organic Chemistry, 1(1), 52-56. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Retrieved from [Link]
-
ConnectSci. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. connectsci.au [connectsci.au]
- 3. byjus.com [byjus.com]
- 4. Free-radical bromination of the following compound introduces bro... | Study Prep in Pearson+ [pearson.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. docbrown.info [docbrown.info]
Validation & Comparative
A Comprehensive Guide to the 1H NMR Characterization of 3-(Bromomethyl)-4-chloroquinoline
This guide provides an in-depth analysis of the ¹H NMR characterization of 3-(Bromomethyl)-4-chloroquinoline, a crucial intermediate in the synthesis of various pharmaceutical compounds and functional materials. As precise structural elucidation is paramount in drug development and materials science, this document offers a detailed interpretation of the expected ¹H NMR spectrum, a comparative analysis with a key precursor, and robust experimental protocols to ensure data integrity and reproducibility.
The Predicted ¹H NMR Spectrum of 3-(Bromomethyl)-4-chloroquinoline
The ¹H NMR spectrum of 3-(Bromomethyl)-4-chloroquinoline is anticipated to exhibit distinct signals corresponding to the protons of the quinoline core and the bromomethyl substituent. The electron-withdrawing effects of the chloro and bromo substituents, combined with the inherent aromaticity of the quinoline ring system, result in a characteristic downfield shift for most protons.
A detailed, proton-by-proton analysis of the predicted spectrum in a standard solvent like CDCl₃ is presented below. This interpretation is based on established principles of NMR spectroscopy and comparative data from structurally related molecules.
In-Depth Signal Analysis
-
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift will be significantly downfield from typical alkyl protons due to the strong electron-withdrawing effect of the adjacent bromine atom and the quinoline ring. A predicted chemical shift is around 4.8 ppm . This is more downfield than a typical benzylic bromide due to the influence of the heterocyclic aromatic system.
-
H-2 Proton: This proton is situated on the pyridine ring of the quinoline nucleus, adjacent to the nitrogen atom and flanked by two electron-withdrawing substituents at positions 3 and 4. This environment leads to substantial deshielding, making the H-2 proton the most downfield signal in the spectrum, appearing as a singlet at approximately 8.9 ppm .
-
H-5 and H-8 Protons: These protons are located on the benzene ring of the quinoline system. The H-5 proton experiences a through-space deshielding effect from the chlorine atom at the C4 position, resulting in a downfield shift. The H-8 proton is also significantly deshielded. These protons will likely appear as doublets or doublet of doublets in the range of 8.1-8.3 ppm .
-
H-6 and H-7 Protons: These protons are situated in the middle of the aromatic region of the spectrum. They will appear as multiplets, likely overlapping, in the range of 7.6-7.8 ppm . Their splitting patterns will be complex due to coupling with each other and with the H-5 and H-8 protons.
The following diagram illustrates the structure of 3-(Bromomethyl)-4-chloroquinoline with the assigned proton labels.
Caption: Molecular structure of 3-(Bromomethyl)-4-chloroquinoline with proton assignments.
Data Summary: Predicted ¹H NMR of 3-(Bromomethyl)-4-chloroquinoline
The following table provides a comprehensive summary of the predicted ¹H NMR data for the target compound in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 8.9 | Singlet (s) | - | 1H |
| H-5 | ~ 8.2 | Doublet of doublets (dd) | J = 8.4, 1.2 | 1H |
| H-8 | ~ 8.1 | Doublet of doublets (dd) | J = 8.4, 1.2 | 1H |
| H-7 | ~ 7.8 | Triplet of doublets (td) | J = 8.4, 1.2 | 1H |
| H-6 | ~ 7.6 | Triplet of doublets (td) | J = 8.4, 1.2 | 1H |
| -CH₂Br | ~ 4.8 | Singlet (s) | - | 2H |
Comparative Analysis: 3-(Bromomethyl)-4-chloroquinoline vs. 4-chloro-3-methylquinoline
To understand the influence of the bromomethyl group on the ¹H NMR spectrum, a comparison with its precursor, 4-chloro-3-methylquinoline, is highly instructive. The primary difference is the substitution of a methyl group with a bromomethyl group at the C3 position.
| Proton Assignment | 4-chloro-3-methylquinoline (δ, ppm) | 3-(Bromomethyl)-4-chloroquinoline (Predicted δ, ppm) | Δδ (ppm) |
| H-2 | ~ 8.7 | ~ 8.9 | + 0.2 |
| Aromatic Protons | 7.5 - 8.1 | 7.6 - 8.2 | ~ +0.1 |
| C3-substituent | ~ 2.6 (-CH₃) | ~ 4.8 (-CH₂Br) | + 2.2 |
The replacement of the methyl group with the more electronegative bromomethyl group is expected to cause a downfield shift for all protons on the quinoline ring, with the most pronounced effect on the adjacent H-2 proton. The most significant change, however, is the large downfield shift of the protons on the C3 substituent itself.
The Impact of Solvent Choice on the ¹H NMR Spectrum
The choice of solvent can influence the chemical shifts of protons in a molecule. While 3-(Bromomethyl)-4-chloroquinoline lacks labile protons that would show significant shifts in hydrogen-bonding solvents, the polarity and anisotropic effects of the solvent can still cause minor variations in the spectrum.[1][2] For instance, aromatic solvents like benzene-d₆ can induce upfield shifts for protons that lie above or below the plane of the solvent molecule due to the solvent's ring current effect. In contrast, polar aprotic solvents like DMSO-d₆ may cause slight downfield shifts compared to CDCl₃ due to their higher polarity.[3] For routine characterization, CDCl₃ is a suitable choice due to its relatively non-polar nature and ability to dissolve a wide range of organic compounds.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-(Bromomethyl)-4-chloroquinoline.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals in the spectrum.
The following diagram illustrates the general workflow for the ¹H NMR characterization of 3-(Bromomethyl)-4-chloroquinoline.
Caption: Workflow for the ¹H NMR analysis of 3-(Bromomethyl)-4-chloroquinoline.
By adhering to this guide, researchers, scientists, and drug development professionals can confidently characterize 3-(Bromomethyl)-4-chloroquinoline and ensure the structural integrity of this vital chemical intermediate. The presented analysis, rooted in fundamental NMR principles and comparative data, provides a robust framework for the interpretation of its ¹H NMR spectrum.
References
- Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
- Gomez-Bombarelli, R., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 20(8), 13620-13639.
- Cavaleiro, J. A. S. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
- TSI Journals. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- University of California, Davis. (n.d.). Chemical Shifts. Chem LibreTexts.
- PubChem. (n.d.). 4-Chloroquinoline.
- Abraham, R. J., et al. (2011). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. Magnetic Resonance in Chemistry, 49(10), 671-680.
- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4478.
- University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Department of Chemistry.
- PubChem. (n.d.). 3-bromo-4-chloro-2-(trifluoromethyl)quinoline.
- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
- MDPI. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 28(13), 5081.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
- ChemicalBook. (n.d.). 4-Chloro-3-methylphenol(59-50-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-Bromoquinoline(5332-24-1) 1H NMR spectrum.
- Santa Cruz Biotechnology. (n.d.). 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline.
- PubChem. (n.d.). 4-Chloro-3-methylquinoline.
- Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- PubChem. (n.d.). 4-Hydroxyquinoline.
- MDPI. (2021). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
- ChemicalBook. (n.d.). 8-Chloroquinoline(611-33-6) 1H NMR spectrum.
Sources
A Senior Application Scientist's Guide to Distinguishing 3-Bromomethylquinoline and 3-Bromoquinoline Isomers by NMR Spectroscopy
Introduction: The Challenge of Isomeric Purity in Quinoline Chemistry
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, serving as key building blocks for a wide array of pharmaceuticals and functional materials.[1][2] Among these, 3-bromoquinoline and its isomer, 3-(bromomethyl)quinoline, are particularly valuable synthetic intermediates. While differing by only a single methylene (-CH₂-) group, this structural variance leads to profoundly different reactivity and biological activity. Consequently, the ability to unambiguously confirm the identity and purity of these isomers is paramount for any research or development pipeline.
Simple analytical techniques like thin-layer chromatography (TLC) or melting point analysis can be inconclusive when dealing with closely related isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, however, offers a definitive and non-destructive method to elucidate the precise molecular structure by probing the chemical environment of each atom.[3] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral signatures of 3-bromoquinoline and 3-(bromomethyl)quinoline, explaining the underlying principles and providing a validated experimental workflow for their unequivocal differentiation.
The Decisive Factor: Understanding Substituent Effects on the Quinoline Ring
The key to distinguishing these isomers lies in how the substituent at the 3-position—either a bromine atom (-Br) or a bromomethyl group (-CH₂Br)—electronically influences the quinoline ring system.
-
3-Bromoquinoline: The bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect directly deshields (moves downfield) the protons and carbons in its immediate vicinity, most notably at the C2 and C4 positions.
-
3-(Bromomethyl)quinoline: The bromomethyl group is also electron-withdrawing, but the effect is insulated by the methylene spacer. The primary influence on the quinoline ring is weaker compared to a directly attached bromine. Crucially, the -CH₂Br group itself introduces a unique set of aliphatic proton and carbon signals that are completely absent in 3-bromoquinoline.
This fundamental difference in electronic influence and the presence of the methylene bridge are the sources of the diagnostic variations in their respective NMR spectra.[4][5]
¹H NMR Analysis: Identifying the Unmistakable Signals
The ¹H NMR spectrum provides the most immediate and clear-cut evidence for distinguishing the two isomers. The primary points of comparison are the aliphatic region and the aromatic region.
The "Smoking Gun" Signal: The Methylene Protons of 3-(Bromomethyl)quinoline
The most telling feature is a prominent singlet that appears in the aliphatic region of the spectrum for 3-(bromomethyl)quinoline .
-
Chemical Shift (δ): Expected around 4.8 ppm . This significant downfield shift for aliphatic protons is due to the combined deshielding effects of the adjacent electronegative bromine atom and the aromatic quinoline ring.[6]
-
Multiplicity: A singlet . These two protons are chemically equivalent and have no adjacent protons to couple with.
-
Integration: Integrates to 2H .
The presence of this 2H singlet is irrefutable proof of the bromomethyl moiety. Conversely, the spectrum of 3-bromoquinoline is completely devoid of signals in this region (3.0-5.0 ppm).
The Aromatic Region (7.5 - 9.0 ppm): A Study in Subtle Shifts
While the methylene signal is definitive, the aromatic region provides crucial corroborating data. The protons on the quinoline ring, particularly H2 and H4, serve as sensitive probes of the C3 substituent.
-
In 3-Bromoquinoline: The H2 and H4 protons are directly adjacent to the carbon bearing the strongly electron-withdrawing bromine atom. This proximity causes them to be significantly deshielded, shifting them to a higher frequency (further downfield). H2 and H4 typically appear as sharp singlets or narrow doublets at the most downfield edge of the aromatic signals.
-
In 3-(Bromomethyl)quinoline: The deshielding effect on H2 and H4 is attenuated because the bromine atom is one carbon removed. While still influenced by the electron-withdrawing nature of the CH₂Br group, these protons will appear slightly upfield (at a lower frequency) compared to their counterparts in 3-bromoquinoline.
The expected hierarchy of chemical shifts for the key aromatic protons is: H2/H4 (3-Bromoquinoline) > H2/H4 (3-(Bromomethyl)quinoline)
¹³C NMR Analysis: Corroborating the Structure
The ¹³C NMR spectrum offers a second, independent layer of verification. As with the proton spectrum, the key differences are found in both the aliphatic and aromatic regions.
The Aliphatic Carbon Signature
Just as its protons give a unique signal, the methylene carbon in 3-(bromomethyl)quinoline provides a clear diagnostic peak in the aliphatic region of the ¹³C NMR spectrum.
-
This signal is completely absent in the spectrum of 3-bromoquinoline .
The Aromatic Carbon Region (120 - 150 ppm)
The chemical shift of C3, the point of substitution, is highly informative.
-
In 3-Bromoquinoline: The C3 carbon is directly bonded to bromine. Its signal is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect," a phenomenon where a heavy halogen perturbs the electron cloud of the attached carbon.
-
In 3-(Bromomethyl)quinoline: The C3 carbon is bonded to the methylene carbon. Its chemical shift will be more typical for an aromatic carbon attached to an alkyl group and will appear at a different, likely more downfield, position than the C3 in 3-bromoquinoline.
The chemical shifts of the other quinoline carbons are also affected, providing a complete structural fingerprint that can be confirmed with 2D NMR techniques if necessary.[9]
Summary of Diagnostic NMR Data
The following table summarizes the key experimental data points for distinguishing the two isomers.
| Feature | 3-(Bromomethyl)quinoline (Isomer A) | 3-Bromoquinoline (Isomer B) | Diagnostic Value |
| ¹H Methylene Signal (-CH₂Br) | ~4.8 ppm (singlet, 2H) | Absent | Primary / Definitive |
| ¹H Aromatic Signals (H2, H4) | Less deshielded (e.g., 8.8, 8.1 ppm) | More deshielded (e.g., 9.0, 8.3 ppm) | Secondary / Corroborative |
| ¹³C Aliphatic Signal (-CH₂Br) | ~33 ppm | Absent | Primary / Definitive |
| ¹³C Aromatic Signal (C3) | Aromatic C-C bond (~135 ppm) | C-Br bond (~122 ppm) | Secondary / Corroborative |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.[10]
Validated Workflow for Isomer Identification
This workflow ensures a logical and efficient process for structural verification.
Caption: Logical workflow for distinguishing isomers using NMR.
Experimental Protocol
This protocol provides a self-validating system for acquiring high-quality NMR data for quinoline derivatives.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the quinoline isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules as it is chemically inert and has a well-defined residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). Most modern spectrometers can reference the residual solvent peak, but TMS provides an absolute standard.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.
B. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse-acquire sequence.
-
Spectral Width: -1 to 10 ppm.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse-acquire sequence (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: A higher number of scans (e.g., 512 or 1024) is required due to the low natural abundance of the ¹³C isotope.[9]
-
Relaxation Delay (d1): 2-5 seconds.
C. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Reference the spectrum to the TMS signal (0.00 ppm) or the residual CDCl₃ signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Conclusion
The differentiation of 3-bromomethylquinoline and 3-bromoquinoline is a straightforward process when approached systematically with NMR spectroscopy. The presence or absence of the characteristic methylene (-CH₂-) signals in both the ¹H and ¹³C spectra serves as the definitive diagnostic marker. The singlet at approximately 4.8 ppm in the ¹H spectrum and the signal around 33 ppm in the ¹³C spectrum are unique fingerprints of the 3-bromomethyl isomer. By following the workflow and experimental protocol outlined in this guide, researchers can confidently and accurately verify the structure of their quinoline intermediates, ensuring the integrity and success of their scientific endeavors.
References
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]
-
3-Bromoquinoline | C9H6BrN | CID 21413. PubChem. [Link]
-
Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. PMC, National Center for Biotechnology Information. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
3-(Bromomethyl)quinoline | C10H8BrN | CID 23510331. PubChem. [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
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CH3Br C-13 nmr spectrum of bromomethane. Doc Brown's Chemistry. [Link]
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Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to Halomethyl-4-Chloroquinolines: A Comparative Analysis of Reactivity
For chemists engaged in the synthesis of novel therapeutics and functional materials, the quinoline scaffold remains a cornerstone of molecular design. Among the most versatile intermediates are those functionalized at both the 3- and 4-positions, offering dual points for molecular elaboration. This guide provides an in-depth comparison of two such critical building blocks: 3-(chloromethyl)-4-chloroquinoline and 3-(bromomethyl)-4-chloroquinoline . We will dissect the nuanced differences in their reactivity, providing the theoretical basis and practical, field-proven protocols to empower researchers in making strategic decisions for their synthetic campaigns.
Part 1: The Benzylic Position — A Tale of Two Leaving Groups
The primary and most significant difference between these two reagents lies in the reactivity of the halomethyl group at the 3-position. This benzylic-like position is primed for nucleophilic substitution, a cornerstone reaction for introducing a vast array of functional groups.
Mechanistic Underpinnings: The SN2 Pathway
Nucleophilic substitution at this primary, benzylic-like carbon proceeds predominantly through a concerted, bimolecular (SN2) mechanism. In this pathway, the incoming nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs.[1] The rate of an SN2 reaction is critically dependent on several factors, but none more so in this comparison than the identity of the leaving group.
A good leaving group is one that can stabilize the negative charge it acquires upon departure. This stability is directly related to the strength of its conjugate acid; weaker bases are better leaving groups.[2] When comparing chloride (Cl⁻) and bromide (Br⁻), we look to their conjugate acids, HCl and HBr. Since HBr is a stronger acid than HCl, bromide is a weaker base and consequently a more effective leaving group.[3]
This principle is borne out by extensive experimental data. For instance, kinetic studies on the SN2 reaction of ethyl halides with cyanide showed that ethyl bromide reacts approximately 10 times faster than ethyl chloride.[4] This established trend holds true for the quinoline system.
dot
Caption: Generalized SN2 mechanism at the 3-(halomethyl) position.
Quantitative Reactivity Comparison
| Feature | 3-(Chloromethyl)-4-chloroquinoline | 3-(Bromomethyl)-4-chloroquinoline | Rationale |
| Relative Rate (SN2) | Slower (e.g., 1x) | Faster (e.g., ~10-50x) | Bromide is a superior leaving group compared to chloride.[2][3][4] |
| Reaction Conditions | Requires higher temperatures or longer reaction times. | Reacts under milder conditions (e.g., room temperature). | Lower activation energy due to the better leaving group. |
| Cost & Availability | Generally more cost-effective. | Typically more expensive. | Brominating agents are often more costly than chlorinating agents. |
| Ideal Use Case | When cost is the primary driver and harsher conditions are tolerable. | For sensitive substrates or when rapid, high-yield conversion is critical. | Balances reactivity with practical considerations. |
Experimental Protocol: Comparative Alkylation with Sodium Azide
This protocol provides a self-validating system to directly compare the reactivity of the two substrates. Progress can be monitored by Thin Layer Chromatography (TLC) to visualize the consumption of starting material.
-
Preparation:
-
In two separate, identical 25 mL round-bottom flasks equipped with magnetic stir bars, add 3-(chloromethyl)-4-chloroquinoline (1.0 mmol) to Flask A and 3-(bromomethyl)-4-chloroquinoline (1.0 mmol) to Flask B.
-
To each flask, add anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Add sodium azide (NaN₃, 1.2 mmol) to each flask. Caution: Sodium azide is highly toxic.
-
-
Reaction:
-
Place both flasks in a temperature-controlled heating mantle or oil bath set to 30°C.
-
Begin stirring simultaneously.
-
-
Monitoring (Self-Validation):
-
At T=0, 15 min, 30 min, 1 hr, 2 hr, and 4 hr, take a small aliquot from each reaction mixture.
-
Spot the aliquots on a single TLC plate (e.g., silica gel).
-
Elute the plate with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light. The starting material and product (3-(azidomethyl)-4-chloroquinoline) will have different Rf values. The faster disappearance of the starting material spot in Flask B will provide a direct visual confirmation of its higher reactivity.
-
-
Workup and Isolation (when complete):
-
Pour the reaction mixture into cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography. Characterize by ¹H NMR and MS to confirm identity.
-
Part 2: The C4-Position — A Study in Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent at the C4 position of the quinoline ring offers a second handle for functionalization via Nucleophilic Aromatic Substitution (SNAr).[5][6] The mechanism and reactivity here are governed by a different set of principles than those at the benzylic position.
Mechanistic Underpinnings: The Addition-Elimination Pathway
The SNAr reaction is a two-step process.[7] First, the nucleophile attacks the electron-deficient carbon at the 4-position, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] This step is typically the rate-determining step of the reaction.[8] In the second, faster step, the leaving group (chloride) is eliminated, restoring the aromaticity of the quinoline ring.
dot
Caption: SNAr mechanism at the C4-chloro position.
Unlike in SN2 reactions, the C-X bond strength of the leaving group is less important because this bond is broken in the fast step after the rate-determining formation of the Meisenheimer complex.[8] The reactivity is more influenced by the ability of the leaving group to stabilize the intermediate through inductive electron withdrawal. This leads to the often counterintuitive reactivity trend of F > Cl ≈ Br > I for SNAr reactions.[7]
For 3-(chloromethyl)- vs 3-(bromomethyl)-4-chloroquinoline, the leaving group at the C4 position is identical (chloride). The only difference is the substituent at the 3-position. The inductive effects of the -CH₂Cl and -CH₂Br groups are very similar and their placement at C3 has a minimal differential electronic impact on the C4 position. Therefore, the reactivity of the C4-chloro group is expected to be nearly identical for both compounds under SNAr conditions.
Part 3: A Guide to Selective Functionalization
The dramatic difference in reactivity between the 3-(halomethyl) position and the C4-chloro position, particularly for the bromo-derivative, is not a limitation but a powerful tool for synthetic strategy. It allows for orthogonal, stepwise functionalization of the quinoline core.
The Strategy: Leverage the high reactivity of the 3-(bromomethyl) group for selective substitution under mild conditions that leave the C4-chloro group untouched. The more robust C4-chloro can then be substituted in a subsequent step under more forcing SNAr conditions.
dot
Caption: Workflow for selective, sequential functionalization.
This selective approach is highly valuable in drug discovery for building libraries of compounds. By varying the nucleophile in Step 1 (R¹) and Step 2 (R²), a diverse array of disubstituted quinolines can be synthesized efficiently from a single, versatile starting material. The 3-(bromomethyl) derivative is the superior choice for this strategy due to the mild conditions required for the initial SN2 reaction, which ensures the integrity of the C4-chloro group for the subsequent transformation.
Conclusion
While structurally similar, 3-(chloromethyl)-4-chloroquinoline and 3-(bromomethyl)-4-chloroquinoline exhibit a profound difference in their chemical reactivity, which must be understood for their effective use in synthesis.
-
Reactivity at the 3-(Halomethyl) Position: The bromo-derivative is significantly more reactive (by an order of magnitude or more) in SN2 reactions due to the superior leaving group ability of bromide.[2][3][4] This allows for substitutions under much milder conditions.
-
Reactivity at the 4-Chloro Position: Reactivity in SNAr reactions is expected to be virtually identical for both compounds, as the rate is determined by nucleophilic attack at C4, which is electronically similar in both molecules.[7][8]
For the synthetic chemist, 3-(bromomethyl)-4-chloroquinoline offers greater versatility, enabling a selective, stepwise functionalization strategy that is difficult to achieve with its chloro-analogue. The choice between the two ultimately depends on the specific synthetic goal, balancing the higher reactivity and strategic advantage of the bromo-compound against the lower cost of the chloro-derivative.
References
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Westaway, K.C. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
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Wolfson, R., et al. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. Available at: [Link]
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Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Available at: [Link]
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Reddit. (2020). Better Leaving Group: Bromide VS Chloride. r/Mcat. Available at: [Link]
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ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
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Kulyk, M.O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. ResearchGate. Available at: [Link]
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Romero, M. & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]
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Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the American Chemical Society. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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A Comparative Guide to Purity Validation of 3-(Bromomethyl)-4-chloroquinoline via Liquid Chromatography-Mass Spectrometry (LC-MS)
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, such as 3-(Bromomethyl)-4-chloroquinoline, are vital intermediates in the synthesis of novel therapeutic agents.[1][2] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity assessment of 3-(Bromomethyl)-4-chloroquinoline. We will dissect the rationale behind the experimental design, present a step-by-step validation protocol aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer a critical comparison against alternative analytical techniques. The data herein demonstrates that a well-validated LC-MS method provides unparalleled specificity and sensitivity, making it the definitive choice for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in Drug Synthesis
3-(Bromomethyl)-4-chloroquinoline is a reactive chemical building block used in the synthesis of a wide array of biologically active molecules.[2] Its molecular structure (Figure 1) features two halogen atoms and a reactive bromomethyl group, making it susceptible to various side reactions during synthesis and degradation during storage.[3] Potential impurities can include unreacted starting materials, regioisomers, hydrolysis products, or dimeric species. These impurities can carry their own pharmacological or toxicological profiles, potentially compromising clinical outcomes. Therefore, an analytical method that can not only quantify the main compound but also detect and identify trace-level impurities is paramount.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for pharmaceutical analysis due to its synergistic combination of high-resolution chromatographic separation with the high-specificity mass analysis of a mass spectrometer.[6][7] This dual capability allows for the confident quantification of the target compound while simultaneously screening for and identifying unknown impurities, a task for which simpler methods like HPLC-UV are ill-equipped.[8]
Figure 1: Chemical Structure of 3-(Bromomethyl)-4-chloroquinoline Molecular Formula: C₉H₅BrClN Molecular Weight: 242.50 g/mol [9]
LC-MS Method Development: A Rationale-Driven Approach
The development of a robust analytical method is a prerequisite for validation. The choices made here are foundational to the method's ultimate performance.
-
Chromatography (The "LC"): A reversed-phase High-Performance Liquid Chromatography (HPLC) approach is selected for its versatility with moderately polar organic molecules.
-
Column: A C18 stationary phase is chosen for its hydrophobic interaction with the quinoline ring system. A column with a smaller particle size (e.g., <3 µm) is preferred for higher resolution and peak efficiency, which is crucial for separating closely related impurities.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both acidified with 0.1% formic acid, is employed. The formic acid serves a dual purpose: it protonates the quinoline nitrogen, leading to sharper peak shapes, and provides a source of protons for efficient electrospray ionization.
-
-
Mass Spectrometry (The "MS"):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The basic nitrogen on the quinoline ring is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.
-
Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is ideal.[4] These instruments provide sub-ppm mass accuracy, which is essential for determining the elemental composition of unknown impurities and increasing confidence in their identification.[8] For routine quantification, a more common triple quadrupole mass spectrometer can be used in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.[5][6]
-
Method Validation Protocol: Adhering to ICH Q2(R1) Standards
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following protocol is designed in accordance with ICH Q2(R1) guidelines to ensure the method is accurate, precise, and reliable.[11][12]
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A Comparative Guide to the Crystal Structure Analysis of 4-Chloroquinoline Derivatives for Drug Discovery Professionals
Introduction: The Enduring Significance of the 4-Chloroquinoline Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its numerous derivatives, the 4-chloroquinoline scaffold holds a privileged position, most notably as the core of the widely-used antimalarial drug, chloroquine.[3][4] The strategic placement of a chlorine atom at the 4-position not only influences the electronic properties of the quinoline ring but also serves as a crucial synthetic handle for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological activity.[5] This versatility has led to the exploration of 4-chloroquinoline derivatives for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][6][7]
A deep understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise spatial arrangement of atoms in a crystalline solid, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.[6] This information is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting the physicochemical properties of drug candidates, such as solubility and bioavailability.
This guide provides a comprehensive comparison of the crystal structure analysis of various 4-chloroquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering both a practical workflow for crystal structure determination and a comparative analysis of key structural features to inform the design of next-generation therapeutics.
Experimental Workflow for Crystal Structure Analysis
The journey from a synthesized 4-chloroquinoline derivative to a fully refined crystal structure involves a meticulous multi-step process. The following protocol outlines the typical workflow for a small-molecule single-crystal X-ray diffraction experiment.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the determination of small molecule crystal structures.
Step-by-Step Experimental Protocol
-
Synthesis and Purification:
-
Synthesize the desired 4-chloroquinoline derivative using established organic chemistry protocols.[2][5]
-
Thoroughly purify the compound to a high degree of homogeneity (typically >98%) using techniques such as recrystallization or column chromatography. Impurities can significantly hinder crystal growth.
-
-
Crystal Growth:
-
The formation of high-quality single crystals is often the most challenging step. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, ideally, the formation of single crystals.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below. The decrease in temperature reduces the solubility, promoting crystal growth.
-
-
Crystal Selection and Mounting:
-
Under a microscope, carefully select a single crystal with well-defined faces and no visible defects. An ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.
-
Mount the selected crystal on a suitable holder, such as a glass fiber or a cryo-loop, using a minimal amount of adhesive or cryo-protectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
-
Structure Solution and Refinement:
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization effects. The intensities of the reflections are integrated to obtain a list of structure factors.
-
Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules, this is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unresolved electron density.
-
Comparative Crystal Structure Analysis of 4-Chloroquinoline Derivatives
To illustrate the structural diversity within this class of compounds, a substructure search of the Cambridge Structural Database (CSD) was performed for derivatives containing the 4-chloroquinoline core. The following table summarizes the key crystallographic data for a selection of representative examples.
| Compound | CSD Refcode | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-Chloroquinoline | CLQUIN01 | C₉H₆ClN | Orthorhombic | P2₁2₁2₁ | 13.856 | 14.339 | 3.964 | 90 | 90 | 90 | 787.8 | 4 |
| 4-Chloro-2-methylquinoline | ZZZXCU01 | C₁₀H₈ClN | Monoclinic | P2₁/c | 7.981 | 13.921 | 8.001 | 90 | 115.54 | 90 | 803.4 | 4 |
| 4,7-Dichloroquinoline | DCLQIN | C₉H₅Cl₂N | Monoclinic | P2₁/n | 3.882 | 16.345 | 10.957 | 90 | 96.16 | 90 | 690.4 | 4 |
| N-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | ABEMUX | C₁₁H₁₂ClN₃ | Monoclinic | P2₁/c | 10.897 | 10.982 | 9.949 | 90 | 109.91 | 90 | 1118.4 | 4 |
| (4-Chloroquinolin-8-yl)methanol | XAZJIZ | C₁₀H₈ClNO | Monoclinic | P2₁/c | 10.021 | 5.673 | 15.341 | 90 | 101.53 | 90 | 853.6 | 4 |
Table 1: Comparative Crystallographic Data of Selected 4-Chloroquinoline Derivatives. (Data obtained from a search of the Cambridge Structural Database).
Insights from Crystal Structure Analysis: Guiding Drug Design
The detailed three-dimensional information obtained from crystal structure analysis provides invaluable insights for drug development professionals.
Conformational Analysis and Structure-Activity Relationships (SAR)
The precise determination of bond lengths, bond angles, and torsion angles allows for a detailed understanding of the preferred conformation of a molecule in the solid state. This information is crucial for building accurate pharmacophore models and understanding how a molecule interacts with its biological target. For instance, the planarity of the quinoline ring system is often a key feature for intercalation with DNA or binding to enzymatic active sites. Deviations from planarity, induced by bulky substituents, can significantly impact biological activity.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The analysis of these interactions provides critical information about how a drug molecule might interact with its biological target and can guide the design of derivatives with improved binding affinity.
For example, the nitrogen atom of the quinoline ring and the chlorine atom at the 4-position can both act as hydrogen bond acceptors, while aromatic protons can act as donors. Understanding these potential interactions is key to designing molecules that can form favorable interactions within a protein binding pocket.
Diagram of Intermolecular Interactions
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Safety Operating Guide
Personal protective equipment for handling 3-(Bromomethyl)-4-chloroquinoline
Safe Handling and Operational Guide for 3-(Bromomethyl)-4-chloroquinoline
Hazard Profile and Risk Assessment
3-(Bromomethyl)-4-chloroquinoline is a halogenated quinoline derivative. While a specific, comprehensive toxicological profile is not fully established, data from structurally related compounds and aggregated GHS information for similar chemicals indicate a significant hazard potential.[1] The primary risks are associated with its reactivity as a bromomethyl compound and the inherent toxicity of the chloroquinoline core.
Key Hazard Classifications (based on analogous compounds):
-
Acute Toxicity, Oral (Danger): Toxic if swallowed.[2]
-
Serious Eye Damage (Danger): Causes serious, potentially irreversible eye damage.[2]
-
Skin Irritation: Causes skin irritation upon contact.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.
-
Lachrymator: Substance which increases the flow of tears.[3]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
Given these hazards, a rigorous and multi-layered approach to personal protection is not merely recommended; it is mandatory.
Mandatory Personal Protective Equipment (PPE)
Exposure prevention is the cornerstone of safely handling this compound. The following PPE is required at all times. The rationale behind each selection is to create a comprehensive barrier against all potential routes of exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Rationale: The H318 classification (Causes serious eye damage) necessitates protection beyond standard safety glasses.[2] Goggles must form a seal around the eyes. A full-face shield must be worn over the goggles when handling larger quantities (>1g) or during any procedure with a high splash potential.[4] |
| Hands | Double-Gloving: Chemical-Resistant Gloves | Rationale: To prevent skin irritation and potential absorption, chemical-resistant gloves are essential. Nitrile gloves are a minimum requirement. For extended handling or in case of a spill, wearing two pairs of nitrile gloves or a more robust glove (e.g., neoprene) over an inner nitrile glove is required.[5] Always inspect gloves for tears before use.[1] |
| Body | Chemical-Resistant Laboratory Coat | Rationale: A fully buttoned lab coat protects the skin on the arms and torso from accidental contact.[5] For procedures with higher risk, a chemical-resistant apron worn over the lab coat is advised.[4] |
| Respiratory | Certified Chemical Fume Hood | Rationale: Due to its potential to cause respiratory irritation, all handling of solid 3-(Bromomethyl)-4-chloroquinoline must be performed inside a certified chemical fume hood to control exposure to dusts and potential vapors.[3] |
| Feet | Closed-Toe Shoes | Rationale: Standard laboratory practice to protect feet from spills and falling objects.[5] |
Operational and Handling Plan
A systematic workflow is essential to minimize risk. The following step-by-step protocol outlines the procedure for handling 3-(Bromomethyl)-4-chloroquinoline from preparation to cleanup.
Preparation and Pre-Handling Checklist
-
Designate Work Area: All work must be conducted in a designated area within a chemical fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.
-
Assemble Spill Kit: Prepare a spill kit containing absorbent pads, sodium bicarbonate (for neutralization of potential acidic byproducts), and a sealed waste container.
-
Don PPE: Put on all required PPE as detailed in the table above before bringing the chemical into the work area.
Handling and Experimental Use
-
Weighing: When weighing the solid compound, use a spatula and handle it gently to minimize the generation of airborne dust. Tare the receiving vessel on the balance before adding the compound.
-
Solubilization: If dissolving the compound, add the solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.
-
Reaction Monitoring: Keep all containers tightly closed when not in immediate use.[3][6] Ensure the fume hood sash is kept at the lowest practical height.
-
Post-Handling: After completing the work, decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood.
Workflow Diagram
The following diagram outlines the critical path for safe handling.
Caption: Safe Handling Workflow for 3-(Bromomethyl)-4-chloroquinoline.
Emergency and Spill Management
Immediate and correct response to an exposure or spill is critical.
Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate and urgent medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected skin area thoroughly with soap and running water.[7] Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7] Seek immediate medical attention.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.
-
Control Vapors/Dust: Ensure the spill is contained within the fume hood.
-
Cleanup (with full PPE): Cover the spill with a compatible absorbent material. For solids, carefully sweep or vacuum (with HEPA filter) the material to avoid generating dust.[7] Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
All waste materials contaminated with 3-(Bromomethyl)-4-chloroquinoline, including empty containers, used PPE, and spill cleanup materials, are considered hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Containment: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Disposal: The waste must be disposed of through an authorized hazardous waste disposal company, following all applicable federal, state, and local environmental regulations.[8][9]
References
-
3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem. National Center for Biotechnology Information. [Link]
-
Protective Equipment | Plant Protection - Albert Kerbl GmbH. Albert Kerbl GmbH. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services. [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Washington. [Link]
-
SAFETY DATA SHEET: Bromoform - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Oregon OSHA. [Link]
-
SAFETY DATA SHEET (SDS) - Tata Chemicals. Tata Chemicals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tatachemicals.com [tatachemicals.com]
- 9. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
